2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol
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Overview
Description
2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which is attached to the imidazole ring at the second position, and a methanol group at the fifth position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Substitution Reactions: The bromine and chlorine atoms are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by a methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid under suitable conditions.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-chlorophenyl)imidazole: Lacks the methanol group but has similar substitution on the phenyl ring.
2-(3-Chlorophenyl)imidazole-5-methanol: Lacks the bromine atom but has similar substitution on the imidazole ring.
2-(3-Bromo-4-chlorophenyl)imidazole-5-carboxylic acid: Has a carboxylic acid group instead of a methanol group.
Uniqueness
2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring and a methanol group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound .
Properties
Molecular Formula |
C10H8BrClN2O |
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Molecular Weight |
287.54 g/mol |
IUPAC Name |
[2-(3-bromo-4-chlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-3-6(1-2-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
NHVJTTAURSVIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)Br)Cl |
Origin of Product |
United States |
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